5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride
CAS No.:
Cat. No.: VC15952817
Molecular Formula: C8H7Cl2N3O
Molecular Weight: 232.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7Cl2N3O |
|---|---|
| Molecular Weight | 232.06 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H6ClN3O.ClH/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7;/h1-4H,(H2,10,12);1H |
| Standard InChI Key | QPVFDWPUOYUQES-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(O2)N)Cl.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Identity
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IUPAC Name: 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride
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Molecular Formula: C₈H₇Cl₂N₃O
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Molecular Weight: 232.06 g/mol
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InChIKey:
QPVFDWPUOYUQES-UHFFFAOYSA-N
The structure consists of a 1,3,4-oxadiazole ring with a 4-chlorophenyl group at position 5 and an amino group at position 2. The hydrochloride salt introduces a protonated amine, improving ionic interactions for solubility .
Synthesis and Preparation
Core Synthetic Routes
Two primary methods have been reported for synthesizing the free base (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine):
Method 1: Semicarbazide Hydrochloride and 4-Chlorobenzaldehyde
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Reactants: Semicarbazide hydrochloride, 4-chlorobenzaldehyde, sodium acetate, and chloramine-T.
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Conditions:
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Step 1: Ice-cooled mixture of semicarbazide hydrochloride and 4-chlorobenzaldehyde in THF/water.
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Step 2: Addition of chloramine-T and potassium carbonate in THF at room temperature.
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Physical and Chemical Properties
Physicochemical Data
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) .
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Stability: Stable under ambient conditions; hygroscopic due to hydrochloride salt .
Spectroscopic Data
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¹H-NMR (DMSO-d₆): Peaks corresponding to aromatic protons (δ 7.06–7.71 ppm) and NH₂ protons (δ 7.13 ppm) .
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IR (KBr): Absorption bands for NH₂ (3325 cm⁻¹), C=N (1666 cm⁻¹), and C-Cl (590 cm⁻¹) .
Comparative Analysis of Derivatives
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